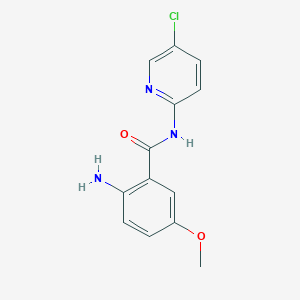

2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O2/c1-19-9-3-4-11(15)10(6-9)13(18)17-12-5-2-8(14)7-16-12/h2-7H,15H2,1H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCCIHZVIPXGAPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)C(=O)NC2=NC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619855 | |

| Record name | 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280773-17-3 | |

| Record name | 2-Amino-N-(5-chloro-2-pyridinyl)-5-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=280773-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-amino-N-(5-chloro-pyridin-2-yl)-5-methoxy-benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-N-(5-CHLORO-2-PYRIDINYL)-5-METHOXYBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM4L396SZA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide CAS 280773-17-3 properties

An In-Depth Technical Guide to 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide (CAS 280773-17-3): A Key Intermediate in Anticoagulant Synthesis

Executive Summary

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate identified by CAS number 280773-17-3. This molecule is of significant interest to the pharmaceutical and medicinal chemistry sectors due to its integral role as a precursor in the synthesis of direct Factor Xa inhibitors, a modern class of anticoagulant drugs.[1][2] This document delves into the compound's physicochemical properties, detailed synthesis protocols with mechanistic insights, its strategic importance in drug discovery, and essential safety and handling information. The content is structured to provide researchers, chemists, and drug development professionals with the technical accuracy and field-proven insights necessary for their work.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its application in research and development.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 280773-17-3[3][4][5] |

| IUPAC Name | 2-amino-N-(5-chloro-2-pyridinyl)-5-methoxybenzamide[1][5] |

| Synonyms | 2-Amino-N-(5-chloro-2-pyridyl)-5-methoxybenzamide, N-(5-chloropyridin-2-yl)-5-methoxy-2-aminobenzamide[4][6] |

| Molecular Formula | C₁₃H₁₂ClN₃O₂[1][5] |

| Molecular Weight | 277.71 g/mol [1][5] |

| InChI Key | GCCIHZVIPXGAPR-UHFFFAOYSA-N[1] |

| SMILES | COC1=CC(=C(C=C1)N)C(=O)NC2=NC=C(C=C2)Cl[1] |

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Appearance | Solid | [4] |

| Boiling Point | 396.9 °C at 760 mmHg | [4][7] |

| Flash Point | 193.8 °C | [4][7] |

| Density | 1.4 g/cm³ | [7] |

| Refractive Index | 1.671 | [4][7] |

| Solubility | Very soluble in N,N-Dimethylformamide (DMF), Soluble in methanol, Sparingly soluble in glacial acetic acid, Very slightly soluble in chloroform, Practically insoluble in water. |[7] |

Strategic Role in Anticoagulant Drug Discovery

The primary pharmaceutical value of this compound lies in its function as a key building block for Factor Xa (FXa) inhibitors.[1][2] FXa is a serine protease that plays a critical role at the convergence point of the intrinsic and extrinsic pathways of the coagulation cascade, making it a prime target for anticoagulant therapy.[1][2]

Inhibiting FXa offers a targeted approach to preventing thrombosis, which is essential for treating conditions like venous thromboembolism and reducing stroke risk in patients with atrial fibrillation.[1][2] The structure of this benzamide, featuring a chloropyridine moiety and a methoxy-substituted aminobenzamide core, provides an excellent scaffold for designing potent and selective FXa inhibitors.[2] Notably, it is a direct precursor to the synthesis of Betrixaban, a highly potent and orally bioavailable FXa inhibitor.[1][8]

Synthesis and Purification Workflow

The synthesis of this compound is a well-established two-step process involving an initial amide bond formation followed by a selective reduction of a nitro group.[1][2] Precision in these steps is critical to ensure high purity and prevent the formation of side products, such as dechlorinated impurities.[2]

Protocol 3.1: Synthesis of N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide (Intermediate)

This initial step constructs the core benzamide structure through an amide coupling reaction.

-

Rationale: The carboxylic acid of 5-methoxy-2-nitrobenzoic acid is activated to facilitate nucleophilic attack by the amino group of 5-chloropyridin-2-amine. Phosphorous oxychloride (POCl₃) is an effective activating agent for this transformation. Pyridine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[1]

-

Methodology:

-

To a suitable reaction vessel, add 5-methoxy-2-nitrobenzoic acid and 5-chloropyridin-2-amine.[1]

-

Add acetonitrile as the solvent and stir the mixture to form a suspension.[1]

-

Slowly add pyridine to the mixture, followed by the dropwise addition of phosphorous oxychloride, while maintaining the temperature between 25–30°C.[1]

-

Monitor the reaction to completion (e.g., by TLC or HPLC).

-

Upon completion, cool the reaction mixture and carefully quench it by adding water.

-

The solid product will precipitate. Filter the solid, wash it thoroughly with water, and dry it under a vacuum to yield N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide. A typical yield for this step is approximately 72%.[1]

-

Protocol 3.2: Reduction to this compound (Final Product)

This final step involves the selective reduction of the nitro group to an amine.

-

Rationale: The choice of reducing agent is critical. While various methods exist, reduction using iron powder in acetic acid is often preferred.[1][2] This method is highly selective for the nitro group and operates under mild conditions, which crucially minimizes the risk of partial dechlorination of the electron-deficient pyridine ring—a common side reaction with more aggressive reducing agents that leads to difficult-to-remove impurities.[2] An alternative method involves using hydrazine hydrate with a ferric chloride catalyst.[3]

-

Methodology (Iron/Acetic Acid):

-

Suspend the intermediate, N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide, in glacial acetic acid.[1]

-

Add iron powder to the suspension and heat the mixture to 50–55°C.[1]

-

Stir the reaction at this temperature until the reduction is complete (monitoring by HPLC is recommended, with a target of <0.3% starting material remaining).[3]

-

After completion, cool the mixture to room temperature and dilute it with a suitable organic solvent like ethyl acetate.[1][3]

-

Neutralize the acetic acid by carefully washing the organic phase with an aqueous sodium carbonate or bicarbonate solution, followed by a wash with saturated brine.[1][3]

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the final product as a light yellow solid.[3] This process typically yields a product with purity greater than 98% and a yield of around 93%.[3]

-

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following information is derived from available safety data.

Table 3: GHS Hazard Information

| Category | Information |

|---|---|

| Pictogram | GHS08 (Health Hazard)[3] |

| Signal Word | Warning [3][4][5] |

| Hazard Statements | H371 : May cause damage to organs.[3][5] |

| Precautionary Statements | P260, P264, P270, P309+P311, P405, P501[3][5] |

-

Safe Handling:

-

Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust or vapors.[9]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid contact with skin and eyes.[9]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[10]

-

-

Storage:

Conclusion

This compound (CAS 280773-17-3) is more than a chemical compound; it is a critical enabler in the development of advanced anticoagulant therapies. Its well-defined synthesis and specific structural features make it an indispensable intermediate for producing highly effective Factor Xa inhibitors. For researchers and professionals in drug discovery, a thorough understanding of its properties, synthesis, and handling is paramount for leveraging its full potential in creating next-generation cardiovascular medicines.

References

- This compound. Benchchem.

- This compound | 280773-17-3. ChemicalBook.

- This compound CAS 280773-17-3. Home Sunshine Pharma.

- Safety D

- This compound.

- 280773-17-3|this compound. BLDpharm.

- GHS 11 (Rev.11) SDS Word. XiXisys.

- 280773-17-3 | this compound. A134499.

- Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor.

- N-(5-Chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide. MedChemExpress.

- Advancing Cardiovascular Health: The Synthesis and Significance of this compound. NINGBO INNO PHARMCHEM CO.,LTD.

- Process For The Preparation of N-(5-chloropyridin-2-yl)-2...and. Technical Disclosure Commons.

- This compound. India Fine Chemicals.

- This compound. Echemi.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 280773-17-3 [chemicalbook.com]

- 4. This compound CAS 280773-17-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. This compound | C13H12ClN3O2 | CID 21906241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound-India Fine Chemicals [indiafinechemicals.com]

- 7. echemi.com [echemi.com]

- 8. Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 280773-17-3 Name: [xixisys.com]

- 10. keyorganics.net [keyorganics.net]

- 11. 280773-17-3|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide, a key intermediate in the development of modern anticoagulant therapies. Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis, physicochemical properties, and its significant role in the synthesis of Factor Xa inhibitors.

Chemical Identity and Structure

The compound, identified by the CAS Registry Number 280773-17-3, is systematically named 2-amino-N-(5-chloro-2-pyridinyl)-5-methoxybenzamide according to IUPAC nomenclature.[1][2] Alternative systematic names include this compound and benzamide, 2-amino-N-(5-chloro-2-pyridinyl)-5-methoxy-.[1]

The molecular structure consists of a central benzamide core with three key substitutions: an amino group at the 2-position, a methoxy group at the 5-position, and an N-substituted 5-chloropyridin-2-yl group.

Molecular Formula: C₁₃H₁₂ClN₃O₂[1][2]

Molecular Weight: 277.71 g/mol [1]

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂ClN₃O₂ | [1][2][3] |

| Molecular Weight | 277.71 g/mol | [1] |

| Appearance | White or off-white powder or crystalline powder | [3] |

| Boiling Point | 396.9°C at 760 mmHg | [3][4] |

| Melting Point | 152°C - 156°C | [3] |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [3] |

| CAS Number | 280773-17-3 | [1][2][5] |

Synthesis Protocol

The synthesis of this compound is a multi-step process. A common and effective route involves the initial formation of an amide bond followed by the reduction of a nitro group.[6] This method is favored as it prevents undesirable side reactions such as dechlorination.[1]

Step 1: Synthesis of N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide

This initial step involves the coupling of 5-methoxy-2-nitrobenzoic acid with 5-chloropyridin-2-amine.

-

Reactants: 5-methoxy-2-nitrobenzoic acid and 5-chloropyridin-2-amine.[1]

-

Solvent: Acetonitrile.[1]

-

Reagents: Pyridine (as a base) and phosphorous oxychloride (to facilitate amide bond formation).[1]

-

Procedure:

-

The acid and amine are mixed and stirred in acetonitrile at 25–30°C.

-

Pyridine is added, followed by the addition of phosphorous oxychloride.

-

The reaction mixture is then cooled and quenched with water.

-

The resulting solid product is filtered and dried.[1]

-

Step 2: Reduction to this compound

The second step is the selective reduction of the nitro group to an amine.

-

Starting Material: N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide.[1]

-

Reducing Agent: Iron powder in acetic acid is a preferred method to avoid dechlorination.[1][6] An alternative method utilizes ferric chloride and hydrazine hydrate in methanol.[5]

-

Procedure (using Iron/Acetic Acid):

-

The nitro compound is mixed with iron powder in acetic acid.

-

The mixture is heated to 50–55°C and stirred for approximately 2 hours.

-

Post-reaction, the mixture is worked up using ethyl acetate and water.

-

The solution is filtered, and the organic layer is washed, dried, and concentrated to yield the final product.[1]

-

Below is a diagram illustrating the synthetic workflow.

Caption: Synthetic workflow for this compound.

Application in Drug Discovery: A Precursor to Factor Xa Inhibitors

The primary significance of this compound lies in its role as a crucial intermediate for the synthesis of Factor Xa inhibitors.[1][6] Factor Xa is a key enzyme in the coagulation cascade, and its inhibition is a therapeutic strategy for preventing and treating thromboembolic diseases.[1]

This compound serves as a foundational scaffold for building more complex molecules that can selectively and potently bind to the active site of Factor Xa. A notable example is its use in the synthesis of Betrixaban. Betrixaban is a direct oral anticoagulant that incorporates the core structure of this compound, with a 4-(N,N-dimethylcarbamimidoyl)benzamido group replacing the amino group at the 2-position.[1] This modification significantly enhances the binding affinity to Factor Xa and improves oral bioavailability.[1]

The relationship between this intermediate and the final active pharmaceutical ingredient (API) is depicted in the following diagram.

Caption: Role as an intermediate in the development of Factor Xa inhibitors.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound may cause damage to organs through prolonged or repeated exposure.[2] Standard laboratory safety protocols, including the use of personal protective equipment, should be followed when handling this chemical. For detailed safety information, it is recommended to consult the substance's Safety Data Sheet (SDS).

Conclusion

This compound is a compound of significant interest in medicinal chemistry and pharmaceutical development. Its well-defined synthesis and its role as a key building block for potent Factor Xa inhibitors like Betrixaban underscore its importance in the ongoing efforts to develop effective and safe oral anticoagulants. A thorough understanding of its chemical properties and synthesis is crucial for researchers and scientists working in this therapeutic area.

References

- This compound - Benchchem.

- This compound | 280773-17-3 - ChemicalBook.

- This compound - PubChem - NIH.

- N-(5-Chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide (Synonyms) - MedChemExpress.

- Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor - PubMed.

- This compound - Echemi.

- This compound CAS 280773-17-3 - Home Sunshine Pharma.

- Advancing Cardiovascular Health: The Synthesis and Significance of this compound - NINGBO INNO PHARMCHEM CO.,LTD.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C13H12ClN3O2 | CID 21906241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound CAS 280773-17-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. This compound | 280773-17-3 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Biological Activity of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide (CAS No: 280773-17-3). While primarily recognized as a crucial intermediate in the synthesis of the direct Factor Xa inhibitor, Betrixaban, this document delves into its intrinsic biological activities and its potential as a scaffold for novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery, offering detailed protocols, mechanistic insights, and a framework for future investigations. We will explore its established role in anticoagulation and touch upon emerging, albeit less defined, areas of research such as its potential in oncology.

Introduction: A Molecule of Strategic Importance

This compound is a synthetic organic compound that has garnered significant interest in the pharmaceutical industry.[1][2] Its molecular architecture, featuring a substituted benzamide core linked to a chloropyridine moiety, provides a versatile platform for the development of targeted therapies.[1] The primary driver for its prominence is its role as a key building block for Betrixaban, a potent and selective oral Factor Xa inhibitor.[3] Understanding the biological activity of this precursor is fundamental to appreciating the structure-activity relationships that govern the efficacy of its derivatives and to potentially unlock new therapeutic applications for this chemical scaffold. This guide will provide a detailed exploration of its known biological context, focusing on its interaction with the coagulation cascade, and will also present the available, though limited, data on its other potential biological effects.

Physicochemical Properties and Identification

A clear understanding of the physicochemical properties of a compound is the foundation of all further biological and medicinal chemistry studies. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 280773-17-3 | [1][4][5] |

| Molecular Formula | C13H12ClN3O2 | [1][4][5] |

| Molecular Weight | 277.71 g/mol | [1][5] |

| IUPAC Name | 2-amino-N-(5-chloro-2-pyridinyl)-5-methoxybenzamide | [1][4] |

| Synonyms | This compound, Benzamide, 2-amino-N-(5-chloro-2-pyridinyl)-5-methoxy- | [1][4] |

| Appearance | White or off-white powder or crystalline powder | [6] |

| Solubility | Very soluble in N,N-Dimethylformamide, Soluble in methanol, Sparingly soluble in glacial acetic acid, Very slightly soluble in chloroform, Practically insoluble in water. | [6] |

| XLogP3 | 2.5 | [4] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The most common synthetic route involves the amidation of a benzoic acid derivative followed by the reduction of a nitro group.

Synthetic Pathway Overview

The general synthetic scheme involves two primary steps:

-

Amide Bond Formation: Coupling of 5-methoxy-2-nitrobenzoic acid with 2-amino-5-chloropyridine to form the intermediate, N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide.

-

Nitro Group Reduction: Selective reduction of the nitro group to an amine to yield the final product.

Detailed Experimental Protocol

-

Reactants and Reagents:

-

5-methoxy-2-nitrobenzoic acid

-

2-amino-5-chloropyridine

-

Phosphorous oxychloride (POCl3)

-

Pyridine

-

Acetonitrile (solvent)

-

-

Procedure:

-

To a stirred solution of 5-methoxy-2-nitrobenzoic acid in acetonitrile, add 2-amino-5-chloropyridine at room temperature.

-

Cool the mixture in an ice bath and slowly add pyridine.

-

Continue stirring and add phosphorous oxychloride dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring it into ice-cold water.

-

Filter the resulting precipitate, wash with water, and dry under vacuum to obtain N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide.

-

-

Reactants and Reagents:

-

N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide

-

Iron powder

-

Acetic acid (solvent)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

-

Procedure:

-

Suspend N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide in acetic acid.

-

Add iron powder portion-wise while stirring.

-

Heat the reaction mixture to 50-55°C and maintain for 2-3 hours. The choice of iron in acetic acid is crucial as it selectively reduces the nitro group without causing dechlorination of the pyridine ring, a common side reaction with catalytic hydrogenation methods.[1]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the iron salts.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution to neutralize the acetic acid.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

Primary Biological Activity: Inhibition of Factor Xa

The most well-documented biological activity of this compound and its derivatives is the inhibition of Factor Xa, a critical enzyme in the coagulation cascade.[1]

The Coagulation Cascade and the Role of Factor Xa

The coagulation cascade is a series of enzymatic reactions that leads to the formation of a fibrin clot to prevent blood loss following vascular injury. Factor Xa is a serine protease that occupies a pivotal position at the convergence of the intrinsic and extrinsic pathways of this cascade. It is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa), which in turn cleaves fibrinogen to fibrin, the primary component of the blood clot.

Mechanism of Action and Structure-Activity Relationship (SAR)

The amino group at the 2-position of the benzamide ring is a critical anchor point. In the development of Betrixaban, this amino group is acylated with a 4-(N,N-dimethylcarbamimidoyl)benzoyl group. This modification significantly enhances the binding affinity for the S4 pocket of Factor Xa, a deep, hydrophobic pocket that accommodates the P4 ligand of the substrate. The N,N-dimethylcarbamimidoyl group provides a basic center that can form a salt bridge with Asp189 in the S1 pocket of Factor Xa, a key interaction for many direct Factor Xa inhibitors.

The 5-chloropyridin-2-yl moiety is believed to occupy the S1 pocket of Factor Xa. The chlorine atom can form favorable interactions within this pocket. The methoxy group at the 5-position of the benzamide ring likely contributes to the overall electronic properties and conformation of the molecule, influencing its binding affinity.

Systematic SAR studies on this scaffold have demonstrated that modifications to all three aromatic rings can significantly impact Factor Xa inhibitory activity and pharmacokinetic properties.[3]

In Vitro Assay for Factor Xa Inhibition

A standard method to determine the inhibitory potential of compounds against Factor Xa is a chromogenic assay. The following is a generalized protocol that can be adapted for this purpose.

-

Principle: The assay measures the residual activity of Factor Xa after incubation with an inhibitor. A chromogenic substrate, which releases a colored product upon cleavage by Factor Xa, is used to quantify this activity. The amount of color produced is inversely proportional to the inhibitory activity of the compound.

-

Materials:

-

Human Factor Xa

-

Chromogenic Factor Xa substrate (e.g., S-2222)

-

Tris-HCl buffer (pH 8.0) containing NaCl and CaCl2

-

96-well microplate

-

Microplate reader

-

Test compound (this compound) dissolved in DMSO and serially diluted.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add a fixed amount of human Factor Xa to each well.

-

Add the serially diluted test compound to the wells. Include a positive control (a known Factor Xa inhibitor like Rivaroxaban) and a negative control (DMSO vehicle).

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Add the chromogenic Factor Xa substrate to all wells to initiate the reaction.

-

Immediately measure the absorbance at 405 nm at regular intervals for 10-15 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Potential for Other Biological Activities: An Emerging Picture

While the primary focus of research on this compound has been its role in anticoagulation, the benzamide scaffold is known to be a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets.

Anticancer Research

Some sources suggest a potential role for this compound or its derivatives in anticancer research.[1] While direct evidence for the anticancer activity of this compound is lacking, recent studies have explored the potential of other 2-amino-N-methoxybenzamide derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer.[7] These studies have shown that pyrimidine derivatives incorporating a 2-amino-N-methoxybenzamide moiety can exhibit potent EGFR inhibitory activity.[7]

It is important to note that these studies did not specifically investigate this compound. However, they provide a rationale for future investigations into its potential as an EGFR kinase inhibitor or as a scaffold for the development of new anticancer agents. Further research, including in vitro kinase assays and cell-based proliferation assays against various cancer cell lines, would be necessary to validate this hypothesis.

Pharmacokinetics and Metabolism: An Extrapolated View

There is no publicly available pharmacokinetic or ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound. However, by examining the data for its well-studied derivative, Betrixaban, we can infer potential metabolic pathways and pharmacokinetic properties.

Betrixaban exhibits low renal clearance and is not a substrate for major CYP enzymes.[8] It is predominantly excreted unchanged in the bile.[8] Given that this compound is a precursor to Betrixaban, it is plausible that it shares some of these characteristics. However, the free amino group in the parent compound provides a potential site for metabolism, such as N-acetylation or glucuronidation, which could lead to a different pharmacokinetic profile compared to Betrixaban, where this group is acylated. Direct experimental investigation is required to determine the precise pharmacokinetic and metabolic fate of this compound.

Conclusion and Future Directions

This compound is a molecule of significant interest, primarily due to its established role as a key intermediate in the synthesis of the oral Factor Xa inhibitor, Betrixaban. Its synthesis is well-characterized, and its fundamental interaction with Factor Xa is understood through the extensive research on its derivatives.

However, this technical guide also highlights several areas where further research is warranted. The lack of direct quantitative data on its Factor Xa inhibitory activity, as well as the absence of pharmacokinetic and in vivo data, represent significant knowledge gaps. Furthermore, the tantalizing but unconfirmed potential for anticancer activity, based on the broader class of 2-amino-N-methoxybenzamides, presents an exciting avenue for future exploration.

For researchers in drug discovery, this compound represents a valuable scaffold. A thorough characterization of its biological activities and ADME properties could unlock its potential beyond its current role as a synthetic intermediate and pave the way for the development of novel therapeutics for a range of diseases.

References

-

Zhang, P., Huang, W., Wang, L., Bao, L., Jia, Z. J., Bauer, S. M., Goldman, E. A., Probst, G. D., Song, Y., Su, T., Fan, J., Wu, Y., Li, W., Woolfrey, J., Sinha, U., Wong, P. W., Edwards, S. T., Arfsten, A. E., Clizbe, L. A., Kanter, J., … Zhu, B. Y. (2009). Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor. Bioorganic & medicinal chemistry letters, 19(8), 2179–2185. [Link]

-

Advancing Cardiovascular Health: The Synthesis and Significance of this compound - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 7, 2026, from [Link]

-

Synthesis and in Vitro and in Vivo Anticoagulant and Antiplatelet Activities of Amidino- and Non-Amidinobenzamides. (2016). Molecules, 21(5), 644. [Link]

-

Betrixaban: A Novel Oral Anticoagulant With a New Niche. (2018). American journal of therapeutics, 25(2), e253–e259. [Link]

-

This compound - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

-

This compound - Sandoo Pharmaceuticals and Chemicals Co.,Ltd. (n.d.). Retrieved January 7, 2026, from [Link]

-

High-Affinity Epidermal Growth Factor Receptor (EGFR) Irreversible Inhibitors with Diminished Chemical Reactivities. (2007). Journal of medicinal chemistry, 50(16), 3827–3835. [Link]

-

Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. (2017). European journal of medicinal chemistry, 139, 674–697. [Link]

-

Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. (2022). Research on Chemical Intermediates, 48(1), 273-290. [Link]

-

2-methoxy-5-amino-N-hydroxybenzamide sensitizes colon cancer cells to TRAIL-induced apoptosis by regulating death receptor 5 and survivin expression. (2011). Molecular cancer therapeutics, 10(10), 1969–1981. [Link]

-

Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. (2021). Cancers, 13(19), 4949. [Link]

-

Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels. (2021). Medscape. Retrieved January 7, 2026, from [Link]

-

This compound - India Fine Chemicals. (n.d.). Retrieved January 7, 2026, from [Link]

-

This compound CAS 280773-17-3. (n.d.). Home Sunshine Pharma. Retrieved January 7, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C13H12ClN3O2 | CID 21906241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sandoopharma.com [sandoopharma.com]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide and its Derivatives

Executive Summary

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry.[1] While direct biological activity data for this specific molecule is limited, its core structure serves as a critical pharmacophore and a key synthetic intermediate for a class of highly potent and selective therapeutic agents.[1][2] This guide elucidates the primary mechanism of action associated with this scaffold—inhibition of Coagulation Factor Xa—by examining its role in the development of the oral anticoagulant, Betrixaban.[1][2] Furthermore, we will explore potential alternative mechanisms of action, such as Hedgehog signaling pathway modulation, based on the broader activity of the 2-methoxybenzamide chemical class.[3] This document provides researchers and drug development professionals with a comprehensive overview of the compound's mechanistic landscape, supported by detailed experimental protocols and structural insights.

Compound Profile and Chemical Significance

This compound is the foundational scaffold upon which more complex and potent inhibitors are built. Its chemical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-amino-N-(5-chloro-2-pyridinyl)-5-methoxybenzamide | [4] |

| CAS Number | 280773-17-3 | [4][5][6] |

| Molecular Formula | C₁₃H₁₂ClN₃O₂ | [1][4] |

| Molecular Weight | 277.71 g/mol | [1][5] |

| SMILES | COC1=CC(=C(C=C1)N)C(=O)NC2=NC=C(C=C2)Cl | [1] |

| InChI Key | GCCIHZVIPXGAPR-UHFFFAOYSA-N | [1] |

The significance of this molecule lies in its use as a precursor in the synthesis of direct Factor Xa (FXa) inhibitors, most notably Betrixaban.[1] The structural arrangement of the chloropyridine ring, the central benzamide linker, and the methoxy- and amino-substituted phenyl ring provides a versatile template for engaging with the active site of serine proteases.

Primary Mechanism of Action: Inhibition of Coagulation Factor Xa

The most well-documented therapeutic application stemming from the this compound scaffold is the potent and selective inhibition of Factor Xa, a critical node in the blood coagulation cascade.[1][2]

The Role of Factor Xa in the Coagulation Cascade

Factor Xa is a serine protease that occupies a pivotal position at the convergence of the intrinsic and extrinsic coagulation pathways. Its primary function is to catalyze the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then proceeds to convert soluble fibrinogen into insoluble fibrin strands, which form the structural basis of a blood clot. Direct inhibition of FXa is a highly effective anticoagulant strategy as it attenuates the amplification of the coagulation response.[1]

From Scaffold to Potent Inhibitor: The Betrixaban Case Study

This compound serves as the starting point for the synthesis of Betrixaban. The critical modification is the acylation of the 2-amino group to introduce a 4-(N,N-dimethylcarbamimidoyl)benzamido moiety.[1]

This transformation dramatically enhances the molecule's binding affinity for the Factor Xa active site. While the parent compound's inhibitory activity is not extensively reported, Betrixaban is a subnanomolar inhibitor.[1] This demonstrates the scaffold's capacity to be optimized into a highly potent drug candidate.

| Compound | Modification at 2-position | Target | IC₅₀ (nM) |

| Betrixaban | 4-(N,N-dimethylcarbamimidoyl)benzamido | FXa | 0.12 |

Data sourced from Benchchem.[1]

Causality of Enhanced Potency: The addition of the positively charged dimethylcarbamimidoyl group is designed to interact with the negatively charged S1 pocket of the Factor Xa active site, which typically accommodates the side chain of arginine residues in its natural substrates. The extended benzamido structure allows for further interactions within the S4 pocket, creating a highly specific and strong binding interaction that is responsible for the subnanomolar potency.[2]

Experimental Protocol: In Vitro Factor Xa Enzymatic Assay

To quantify the inhibitory potential of compounds based on this scaffold, a chromogenic enzymatic assay is standard. This protocol provides a self-validating system by including appropriate controls.

Objective: To determine the IC₅₀ value of a test compound against human Factor Xa.

Materials:

-

Human Factor Xa (purified enzyme)

-

Chromogenic FXa substrate (e.g., Spectrozyme FXa)

-

Tris-buffered saline (TBS), pH 7.4, with 0.1% BSA

-

Test compound (dissolved in DMSO)

-

96-well microplate

-

Microplate reader capable of reading absorbance at 405 nm

Workflow:

Step-by-Step Methodology:

-

Compound Preparation: Create a serial dilution series of the test compound in DMSO. A typical starting concentration is 1 mM, diluted down to the low nanomolar range.

-

Reaction Setup:

-

To appropriate wells of a 96-well plate, add 2 µL of the diluted test compound or DMSO (for 100% activity control).

-

Add 50 µL of assay buffer (TBS) to all wells.

-

Add 25 µL of human Factor Xa (at a final concentration of ~0.5 nM) to all wells except the "no enzyme" blank.

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

-

Initiate Reaction: Add 25 µL of the chromogenic substrate (at a final concentration of ~200 µM) to all wells to start the reaction.

-

Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the change in absorbance at 405 nm over 10-15 minutes (kinetic read). The rate of color change is proportional to FXa activity.

-

Data Analysis:

-

Calculate the reaction rate (V) for each well.

-

Normalize the data: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_control - V_blank)).

-

Plot % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Potential Alternative Mechanisms: Hedgehog Pathway Modulation

The 2-methoxybenzamide scaffold is not exclusive to coagulation factors. Research has shown that derivatives of this class can act as inhibitors of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and oncogenesis.[3]

Aberrant Hh signaling is implicated in several cancers.[3] The pathway is driven by the transmembrane protein Smoothened (Smo). A study on novel 2-methoxybenzamide derivatives demonstrated potent Hh pathway inhibition by targeting Smo, with some compounds showing nanomolar IC₅₀ values in Gli-luciferase reporter assays.[3]

While this compound itself has not been tested as a Smo inhibitor, its core structure suggests that it could be a starting point for developing novel anti-cancer agents targeting this pathway.

Off-Target Activity and Selectivity Profiling

For any therapeutic agent, particularly an enzyme inhibitor, selectivity is paramount. For FXa inhibitors, it is crucial to demonstrate low activity against other serine proteases in the coagulation cascade (e.g., thrombin, Factor VIIa) and other unrelated proteases.

Furthermore, assessing cardiovascular risk is a critical step in drug development. One of the most important off-target activities to screen for is the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, as blockage can lead to fatal cardiac arrhythmias. Systematic studies on Betrixaban and related compounds included hERG binding assays to ensure a sufficient safety margin.[2][7]

Experimental Protocol: hERG Channel Radioligand Binding Assay

Objective: To determine a compound's affinity for the hERG channel, typically expressed as a Kᵢ or IC₅₀ value.

Materials:

-

Cell membranes prepared from HEK-293 cells stably expressing the hERG channel.

-

[³H]-Astemizole or a similar high-affinity radioligand for the hERG channel.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Test compound in DMSO.

-

Astemizole or another known hERG blocker as a positive control.

-

Glass fiber filters and a cell harvester.

-

Scintillation counter and fluid.

Methodology:

-

Reaction Setup: In a 96-well plate, combine the hERG-expressing cell membranes, the [³H]-radioligand at a fixed concentration (near its Kᴅ), and varying concentrations of the test compound.

-

Controls:

-

Total Binding: Wells containing membranes and radioligand only.

-

Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a known hERG blocker (e.g., 10 µM Astemizole).

-

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

For each test compound concentration, determine the percentage of specific binding displaced.

-

Plot the percentage of displacement against the compound concentration to determine the IC₅₀.

-

Conclusion and Future Directions

This compound is a valuable molecular scaffold whose primary, well-established mechanism of action is realized through its potent derivatives, which act as direct inhibitors of coagulation Factor Xa.[1][2] The development of Betrixaban from this core structure highlights its potential for creating highly selective and orally bioavailable drugs.[2]

Future research could proceed in several directions:

-

Scaffold Optimization for FXa: Further exploration of substitutions on the phenyl ring or chloropyridine moiety could yield inhibitors with different pharmacokinetic or pharmacodynamic profiles.

-

Hedgehog Pathway Exploration: Systematically synthesizing and testing derivatives of the core scaffold for Smoothened inhibition could open new avenues in oncology.[3]

-

Broad Kinase Screening: Given the benzamide structure, screening against a broad panel of protein kinases could uncover entirely new and unexpected therapeutic targets.

This guide provides a foundational understanding of the mechanistic possibilities of this compound, grounding its potential in the proven success of its derivatives and the broader activities of its chemical class.

References

-

Zhang, P., et al. (2009). Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(8), 2179-85. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21906241, this compound. Retrieved from [Link]

-

Sandoo Pharmaceuticals and Chemicals Co.,Ltd. (n.d.). This compound. Retrieved from [Link]

-

Wang, C., et al. (2019). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 9(38), 21945-21953. Retrieved from [Link]

-

India Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). This compound CAS 280773-17-3. Retrieved from [Link]

-

ResearchGate. (2009). Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-me thoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor | Request PDF. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C13H12ClN3O2 | CID 21906241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sandoopharma.com [sandoopharma.com]

- 6. This compound-India Fine Chemicals [indiafinechemicals.com]

- 7. researchgate.net [researchgate.net]

The Strategic Role of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide in the Advancement of Anticoagulant Therapeutics: A Technical Guide

This technical guide provides an in-depth analysis of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide, a pivotal molecule in modern anticoagulant research. Primarily recognized as a key intermediate in the synthesis of the direct Factor Xa inhibitor, betrixaban, this compound's structural features and synthetic accessibility have made it a cornerstone in the development of next-generation antithrombotic agents. This document will explore the synthesis, mechanism of action, and the broader context of its application for researchers, scientists, and drug development professionals.

Introduction: The Unmet Need in Anticoagulation and the Rise of Direct Oral Anticoagulants (DOACs)

Thrombotic disorders, including venous thromboembolism (VTE) and stroke, are leading causes of morbidity and mortality worldwide.[1] For decades, the mainstay of oral anticoagulant therapy was vitamin K antagonists, such as warfarin. However, their use is complicated by a narrow therapeutic window, numerous food and drug interactions, and the need for frequent monitoring. This has driven the development of Direct Oral Anticoagulants (DOACs), which offer a more predictable pharmacokinetic and pharmacodynamic profile.

A key target for these novel anticoagulants is Factor Xa (FXa), a critical enzyme at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade.[2] this compound has emerged as a compound of significant interest due to its integral role as a building block for potent and selective FXa inhibitors.[2]

Chemical Identity and Properties

This compound is a multifaceted organic molecule with the following key identifiers:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 280773-17-3 |

| Molecular Formula | C13H12ClN3O2 |

| Molecular Weight | 277.71 g/mol |

Its structure, characterized by a substituted benzamide core, is strategically designed for further chemical modification in the synthesis of more complex molecules.

Synthesis of this compound: A Critical Pathway in Drug Manufacturing

The synthesis of this compound is a multi-step process that has been optimized for efficiency and purity, crucial for its use in pharmaceutical manufacturing. The general synthetic route involves the amidation of a benzoic acid derivative with an aminopyridine, followed by the reduction of a nitro group.

Step 1: Amide Bond Formation

The initial step involves the formation of an amide bond between 5-methoxy-2-nitrobenzoic acid and 2-amino-5-chloropyridine to yield N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide. Several methods have been developed to achieve this, with a focus on moving away from hazardous reagents like phosphorus oxychloride and pyridine.[3]

A more contemporary and industrially scalable approach utilizes coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to activate the carboxylic acid.[3]

Experimental Protocol: Synthesis of N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide [3]

-

To a reaction vessel, add 5-methoxy-2-nitrobenzoic acid (1.0 eq.), N-hydroxysuccinimide (1.2 eq.), and EDC (1.2 eq.).

-

Add tetrahydrofuran as the solvent and stir the mixture at 20°C for 1 hour to activate the carboxylic acid.

-

Add 2-amino-5-chloropyridine (1.0 eq.) to the reaction mixture and continue stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction solution to 5°C and add water to precipitate the product.

-

Stir the suspension for 7 hours to ensure complete crystallization.

-

Filter the solid product, wash sequentially with water and ethanol, and dry under vacuum at 40°C.

This method provides a high yield (approximately 96.2%) and purity (99.6% by HPLC) of the nitro intermediate.[3]

Step 2: Nitro Group Reduction

The second crucial step is the selective reduction of the nitro group to an amine, yielding the final product. This transformation must be performed with high chemoselectivity to avoid dechlorination of the pyridine ring, which would result in an undesirable impurity.[2] A commonly employed and effective method utilizes iron powder in the presence of acetic acid.[2][4]

Experimental Protocol: Synthesis of this compound [4]

-

Suspend N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide (1.0 eq.) in acetic acid.

-

Stir the mixture for 10 minutes at 25-30°C.

-

Heat the reaction mixture to 50-55°C.

-

Gradually add iron powder (1.36 eq.) to the heated mixture.

-

Maintain the reaction at this temperature and monitor for completion.

-

Upon completion, cool the reaction mixture and process to isolate the final product.

This reduction method is favored for its selectivity and efficiency in producing high-purity this compound.

Diagram of the Synthetic Pathway

Caption: Final synthetic step to the active anticoagulant, betrixaban.

Mechanistic Insights: How the Structure Contributes to Factor Xa Inhibition

While this compound itself is not the active anticoagulant, its constituent parts are crucial for the high-affinity binding of betrixaban to the active site of Factor Xa. The structural features inherited from this intermediate play a defined role in the pharmacophore of the final drug.

-

5-Chloropyridin-2-yl Group: This moiety is designed to fit into the S1 pocket of the Factor Xa active site. The chlorine atom can form favorable interactions within this pocket, contributing to the potency and selectivity of the inhibitor.

-

Methoxybenzamide Backbone: This provides the structural scaffold that correctly orients the other functional groups for optimal interaction with the enzyme.

The subsequent addition of the 4-(N,N-dimethylcarbamimidoyl)benzamido group provides a positively charged amidine that interacts with the S4 pocket of Factor Xa, further anchoring the molecule in the active site.

Evaluating Anticoagulant Activity: Standard In Vitro and In Vivo Assays

To characterize the anticoagulant properties of a novel compound derived from this compound, a series of standardized assays are employed.

In Vitro Evaluation

a) Direct Enzyme Inhibition Assays:

-

Anti-Factor Xa Chromogenic Assay: This is a direct measure of the inhibitor's ability to block the enzymatic activity of purified Factor Xa. [5][6]The assay involves incubating the test compound with a known amount of Factor Xa, followed by the addition of a chromogenic substrate. The reduction in color development is proportional to the inhibitory activity of the compound. [6] Experimental Protocol: Anti-Factor Xa Chromogenic Assay [7][8]

-

Prepare a series of dilutions of the test compound.

-

In a microplate, add the test compound dilutions, purified human Factor Xa, and a suitable buffer.

-

Incubate the mixture at 37°C for a defined period.

-

Add a chromogenic substrate specific for Factor Xa.

-

Measure the absorbance at 405 nm over time using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

b) Plasma-Based Clotting Assays:

These assays assess the overall effect of the compound on the coagulation cascade in human plasma.

-

Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common pathways. Prolongation of the aPTT indicates inhibition of factors in these pathways. [9][10][11]* Prothrombin Time (PT): Measures the integrity of the extrinsic and common pathways. [9][10][11]

In Vivo Evaluation

Animal models of thrombosis are essential for evaluating the antithrombotic efficacy and bleeding risk of a new anticoagulant. [1][12][13]

-

Ferric Chloride-Induced Thrombosis Model: A common model where a solution of ferric chloride is applied to the adventitial surface of an artery or vein, inducing oxidative injury and subsequent thrombus formation. [14]The efficacy of the test compound is determined by its ability to prevent or reduce the size of the thrombus.

-

Tail Bleeding Time Assay: This assay is used to assess the bleeding risk associated with the anticoagulant. The tail of an anesthetized rodent is transected, and the time to cessation of bleeding is measured. [9]

Conclusion and Future Perspectives

This compound is a testament to the importance of strategic molecular design in modern drug discovery. While not an anticoagulant in its own right, its role as a key synthetic precursor to the potent Factor Xa inhibitor betrixaban is undeniable. The synthetic methodologies developed for this compound, which prioritize safety and efficiency, are as crucial as the pharmacological properties of the final active pharmaceutical ingredient.

Future research in this area will likely focus on leveraging this and similar scaffolds to develop anticoagulants with even more refined properties, such as improved oral bioavailability, longer half-life, and a wider therapeutic index. The foundational knowledge of the synthesis and structure-activity relationships of molecules like this compound will be indispensable in these endeavors.

References

-

Betrixaban | C23H22ClN5O3 | CID 10275777 - PubChem. Available from: [Link]

- CN107778224B - Preparation method of betrixaban intermediate - Google Patents.

-

Process For The Preparation of N-(5-chloropyridin-2-yl)-2[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide And - Technical Disclosure Commons. Available from: [Link]

-

Betrixaban | New Drug Approvals. Available from: [Link]

-

Synthesis and in Vitro and in Vivo Anticoagulant and Antiplatelet Activities of Amidino- and Non-Amidinobenzamides - PMC - PubMed Central. Available from: [Link]

-

Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor - PubMed. Available from: [Link]

-

Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner - Patsnap Eureka. Available from: [Link]

-

In Vivo Models for the Evaluation of Antithrombotics and Thrombolytics. Available from: [Link]

-

In vivo models for the evaluation of antithrombotics and thrombolytics - PubMed. Available from: [Link]

-

In vivo thrombosis models - Haematology Research. Available from: [Link]

-

Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis - PMC - PubMed Central. Available from: [Link]

-

Advancing Cardiovascular Health: The Synthesis and Significance of this compound - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

This compound - Chongqing Chemdad Co. ,Ltd. Available from: [Link]

-

In Vitro Anticoagulant Activity and Active Components of Safflower Injection - MDPI. Available from: [Link]

-

In vitro anticoagulant activity of selected medicinal plants: potential interactions with warfarin and development of new anticoagulants - PubMed. Available from: [Link]

-

Anti-factor Xa (anti-Xa) assay - PubMed. Available from: [Link]

-

5D-90458_5-TEST USP-UFH Anti-Xa starter set_V9 IFU 20240222 - 5-Diagnostics. Available from: [Link]

-

Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels. Available from: [Link]

-

Anti-Xa Assay - Biochemical, Hematologic, and Coagulation Tests - Laboratory Tests - Noninvasive Diagnostic Tests - McMaster Textbook of Internal Medicine - empendium.com. Available from: [Link].

Sources

- 1. Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. CN107778224B - Preparation method of betrixaban intermediate - Google Patents [patents.google.com]

- 4. tdcommons.org [tdcommons.org]

- 5. Anti-factor Xa (anti-Xa) assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. 5-diagnostics.com [5-diagnostics.com]

- 9. Synthesis and in Vitro and in Vivo Anticoagulant and Antiplatelet Activities of Amidino- and Non-Amidinobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. In vitro anticoagulant activity of selected medicinal plants: potential interactions with warfarin and development of new anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vivo Models for the Evaluation of Antithrombotics and Thrombolytics | Springer Nature Experiments [experiments.springernature.com]

- 13. In vivo models for the evaluation of antithrombotics and thrombolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. passamlab.com [passamlab.com]

A Comprehensive Technical Guide to 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide: A Key Intermediate in the Synthesis of Betrixaban

Introduction: The Critical Role of Intermediates in Modern Anticoagulant Therapy

The landscape of anticoagulant therapy has been revolutionized by the advent of direct oral anticoagulants (DOACs), which offer significant advantages over traditional treatments. Among these, Betrixaban stands out as a selective inhibitor of Factor Xa, a crucial enzyme in the coagulation cascade.[1][2][3] The efficacy and safety of such targeted therapies are intrinsically linked to the purity and quality of the active pharmaceutical ingredient (API). This, in turn, places immense importance on the synthesis of its constituent building blocks. This guide provides an in-depth technical exploration of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide, a pivotal intermediate in the manufacturing of Betrixaban.[2][4] We will delve into its chemical properties, synthesis pathways, and the critical considerations for its production, offering a resource for researchers, chemists, and professionals in drug development.

Physicochemical Properties of the Betrixaban Intermediate

A thorough understanding of the physicochemical properties of this compound is fundamental for its synthesis, purification, and handling. This section outlines its key characteristics.

Chemical Structure and Identifiers

Tabulated Physical and Chemical Data

| Property | Value | Source(s) |

| Appearance | Solid | [7] |

| Melting Point | 165.7–168.0°C (for the nitro precursor) | [1][8] |

| Boiling Point | 396.9±42.0 °C (Predicted) | [9][10] |

| Density | 1.4±0.1 g/cm³ | [10] |

| Solubility | Very soluble in N,N-Dimethylformamide, Soluble in methanol, Sparingly soluble in glacial acetic acid, Very slightly soluble in chloroform, Practically insoluble in water. | [10] |

| pKa | 11.19±0.70 (Predicted) | [9] |

Synthesis of this compound: A Two-Step Approach

The synthesis of this key intermediate is typically achieved through a two-step process: the amidation of a benzoic acid derivative followed by the reduction of a nitro group. This section will explore the common synthetic routes, the rationale behind reagent selection, and a detailed experimental protocol.

Overview of the Synthetic Pathway

The general synthetic strategy commences with the coupling of 5-methoxy-2-nitrobenzoic acid and 2-amino-5-chloropyridine to form the amide precursor, N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide. This is followed by the selective reduction of the nitro group to yield the desired this compound.

Caption: General two-step synthesis of the Betrixaban intermediate.

Step 1: Amidation Reaction

The formation of the amide bond between 5-methoxy-2-nitrobenzoic acid and 2-amino-5-chloropyridine is a critical step. Several coupling agents can be employed, each with its own advantages and disadvantages.

-

Phosphorus Oxychloride/Pyridine: This is a classical method for amide bond formation.[1][4] Phosphorus oxychloride activates the carboxylic acid, and pyridine acts as a base to neutralize the HCl generated. While effective, this method utilizes hazardous reagents that are harmful to both humans and the environment.[11]

-

Oxalyl Chloride: Another approach involves converting the carboxylic acid to an acid chloride using oxalyl chloride, which then reacts with the amine.[4] This method is also effective but involves a toxic and corrosive reagent that is sensitive to moisture.[11]

-

EDC/NHS: A milder and more environmentally friendly approach utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS).[11] EDC activates the carboxylic acid, and NHS forms an active ester that readily reacts with the amine, leading to high yields and purity under milder conditions.[11] This method avoids the use of harsh and toxic reagents.[11]

Step 2: Reduction of the Nitro Group

The selective reduction of the nitro group in N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide to an amine is the final step. The choice of reducing agent is crucial to avoid the undesired dechlorination of the chloropyridine ring.[1][12]

-

Catalytic Hydrogenation (H₂/Pd/C): While a common method for nitro group reduction, catalytic hydrogenation can sometimes lead to dechlorination as a side reaction.[1][13]

-

Iron in Acetic Acid: The use of iron powder in an acidic medium like acetic acid is a robust and selective method for nitro group reduction that minimizes the risk of dechlorination.[1][4][12]

-

Ferric Chloride and Hydrazine Hydrate: This system offers another effective method for the reduction.[6] The reaction is typically carried out in a solvent like methanol at reflux.[6]

Detailed Experimental Protocols

The following protocols are provided as a guide and should be adapted and optimized based on laboratory conditions and scale.

Protocol 1: Synthesis of N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide via EDC/NHS Coupling

This protocol is based on the environmentally preferable EDC/NHS coupling method.

Materials:

-

5-methoxy-2-nitrobenzoic acid

-

N-hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

2-amino-5-chloropyridine

-

Tetrahydrofuran (THF)

-

Water

-

Ethanol

Procedure:

-

In a suitable reaction vessel, dissolve 5-methoxy-2-nitrobenzoic acid (1.0 eq.), NHS (1.2 eq.), and EDC (1.2 eq.) in THF.[11]

-

Stir the mixture at 20°C for 1 hour to activate the carboxylic acid.[11]

-

Add 2-amino-5-chloropyridine (1.0 eq.) to the reaction mixture and continue stirring at 20°C.[11]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction solution to 5°C and add water to precipitate the product.[11]

-

Stir the slurry for several hours to ensure complete crystallization.[11]

-

Filter the solid product and wash the filter cake sequentially with water and ethanol.[11]

-

Dry the product under vacuum at 40°C to obtain N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide. A yield of approximately 96% with a purity of >99% can be expected.[11]

Protocol 2: Reduction to this compound using Iron and Acetic Acid

Materials:

-

N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide

-

Iron powder

-

Acetic acid

-

Ethyl acetate

-

Water

-

Sodium carbonate solution

Procedure:

-

Suspend N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide (1.0 eq.) in acetic acid in a reaction vessel.

-

Add iron powder (excess) to the mixture.

-

Heat the reaction mixture to 50-55°C and stir for 2 hours.[1]

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

After completion, cool the mixture and add ethyl acetate and water.[1]

-

Filter the mixture through a pad of celite or a similar filter aid to remove the iron salts.[1]

-

Separate the organic layer and wash it with an aqueous sodium carbonate solution to neutralize any remaining acetic acid.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

Caption: Step-by-step experimental workflow for synthesis.

Purification and Characterization

The purity of this compound is paramount for its use in the synthesis of Betrixaban.

-

Purification: The crude product obtained from the synthesis can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. For higher purity, silica gel column chromatography can be employed.[1]

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A purity of >98% is generally desirable.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

The Role of the Intermediate in the Final Synthesis of Betrixaban

This compound serves as the nucleophile in the subsequent and final amidation reaction to form Betrixaban.[2] It is typically reacted with an activated form of 4-(N,N-dimethylcarbamimidoyl)benzoic acid, such as its acid chloride, or coupled directly using a condensing agent like EDCI.[4]

Caption: Final coupling step to synthesize Betrixaban.

Conclusion and Future Perspectives

This compound is a non-negotiable cornerstone in the synthesis of the anticoagulant Betrixaban. The development of robust, scalable, and environmentally conscious synthetic routes for this intermediate is crucial for the cost-effective and sustainable production of this life-saving medication. Future research may focus on further optimizing reaction conditions, exploring novel catalytic systems for the reduction step, and developing continuous flow processes to enhance efficiency and safety in its large-scale manufacture. The insights provided in this guide aim to equip researchers and drug development professionals with the necessary technical knowledge to confidently work with this vital chemical entity.

References

- This compound - Benchchem. (n.d.).

- This compound | 280773-17-3 - ChemicalBook. (2025).

-

Betrixaban | C23H22ClN5O3 | CID 10275777 - PubChem. (n.d.). NIH. Retrieved January 7, 2026, from [Link]

-

Betrixaban | New Drug Approvals. (2013). Retrieved January 7, 2026, from [Link]

-

This compound - PubChem. (n.d.). NIH. Retrieved January 7, 2026, from [Link]

- CN106831553A - The preparation method of betrixaban or its analog - Google Patents. (n.d.).

- CN107778224B - Preparation method of betrixaban intermediate - Google Patents. (n.d.).

-

This compound CAS 280773-17-3. (n.d.). Home Sunshine Pharma. Retrieved January 7, 2026, from [Link]

-

Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-me thoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor | Request PDF - ResearchGate. (2025). Retrieved January 7, 2026, from [Link]

-

Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor - PubMed. (2009). NIH. Retrieved January 7, 2026, from [Link]

-

The Role of Betrixaban in Anticoagulant Therapy: A Chemical Perspective. (2025). Retrieved January 7, 2026, from [Link]

-

This compound - Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved January 7, 2026, from [Link]

-

Advancing Cardiovascular Health: The Synthesis and Significance of this compound - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 7, 2026, from [Link]

-

This compound - Sandoo Pharmaceuticals and Chemicals Co.,Ltd. (n.d.). Retrieved January 7, 2026, from [Link]

- US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents. (n.d.).

- EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents. (n.d.).

-

SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140 - EPO. (2011). Retrieved January 7, 2026, from [Link]

-

Process For The Preparation of N-(5-chloropyridin-2-yl)-2ÂŁ[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide And - Technical Disclosure Commons. (2021). Retrieved January 7, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Betrixaban | C23H22ClN5O3 | CID 10275777 - PubChem [pubchem.ncbi.nlm.nih.gov]